2-Chloro-4,5,6-trimethylnicotinonitrile CAS number 91591-64-9
2-Chloro-4,5,6-trimethylnicotinonitrile CAS number 91591-64-9
CAS Number: 91591-64-9 Formula: C₉H₉ClN₂ Molecular Weight: 180.63 g/mol [1][2]
Executive Technical Summary
2-Chloro-4,5,6-trimethylnicotinonitrile represents a highly functionalized pyridine scaffold characterized by extreme steric crowding adjacent to the reactive center.[1] Unlike simple 2-chloropyridines, the presence of the 4,5,6-trimethyl pattern creates a unique electronic and steric environment.[1] The 3-cyano group (–CN) acts as a potent electron-withdrawing group (EWG), activating the C2-chlorine toward Nucleophilic Aromatic Substitution (
This molecule serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines (kinase inhibitors) and pyrido[2,3-d]pyrimidines (agricultural herbicides).[1]
Structural Analysis & Reactivity Profile[1]
The "Steric-Electronic" Paradox
The reactivity of CAS 91591-64-9 is defined by two opposing forces:
-
Electronic Activation: The pyridine nitrogen and the C3-nitrile group withdraw electron density from the C2 position, making it highly electrophilic.
-
Steric Deactivation: The C4-methyl group projects into the trajectory of incoming nucleophiles, raising the activation energy for
reactions compared to un-substituted analogs.
Implication for Experimental Design: Standard protocols for chloropyridine substitution often fail here. Reactions require higher temperatures (forcing conditions) or smaller, harder nucleophiles.[1] Soft, bulky nucleophiles (e.g., tert-butoxides) may result in elimination or no reaction.[1]
Synthesis Protocol: The Self-Validating System
The most robust route to 2-Chloro-4,5,6-trimethylnicotinonitrile is the Deoxychlorination of its pyridone precursor, 2-hydroxy-4,5,6-trimethylnicotinonitrile (often existing as the 2-pyridone tautomer).[1]
Phase 1: Precursor Synthesis (Contextual)
Precursor: 4,5,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1] Method: Condensation of 3-methyl-2,4-pentanedione with 2-cyanoacetamide in the presence of a base (piperidine or ethoxide).[1]
Phase 2: Chlorination (The Critical Step)
Objective: Convert the C2-carbonyl oxygen into a C2-chlorine leaving group.[1]
Reagents & Setup
-
Substrate: 2-Hydroxy-4,5,6-trimethylnicotinonitrile (1.0 eq)
-
Reagent: Phosphorus Oxychloride (
) (5.0 - 10.0 eq) – Acts as both reagent and solvent.[1] -
Catalyst:
(0.1 eq) or N,N-Dimethylaniline (catalytic) – Essential for overcoming steric hindrance.[1] -
Temp: Reflux (105–110 °C).[1]
Step-by-Step Methodology
-
Drying (Critical): Ensure the pyridone precursor is dried to constant weight. Residual water reacts violently with
, generating phosphoric acid which degrades the yield. -
Addition: In a round-bottom flask under inert atmosphere (
), add the solid precursor. Carefully add .[1][3] -
Catalysis: Add catalytic
.[1] Mechanism Note: generates the highly reactive species, which is more electrophilic than , facilitating the attack on the sterically hindered amide oxygen.[1] -
Reflux: Heat to reflux for 4–6 hours.
-
Checkpoint: The reaction mixture should transition from a suspension to a clear, dark solution.
-
-
Quenching (Safety Critical): Cool the mixture to 60°C. Remove excess
via vacuum distillation. Pour the thick residue slowly onto crushed ice/water with vigorous stirring.-
Why? Direct quenching of the reaction mixture without distillation can cause an uncontrollable exotherm.
-
-
Neutralization: Adjust pH to 7–8 using solid
. -
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over
.[1]
Validation Metrics (Quality Control)
| Analytical Method | Observation | Interpretation |
| TLC (Hex/EtOAc) | New spot ( | Product is less polar than the pyridone precursor. |
| FT-IR | Disappearance of broad -OH/NH stretch (3200-3400 | Successful removal of the lactam/hydroxyl group.[1] |
| FT-IR | Strong band at ~2230 | Retention of the Nitrile (CN) group (Crucial check).[1] |
| 1H-NMR | 3 Distinct Singlets (Methyls) | Confirmation of the trimethyl pattern (no scrambling). |
Visualization: Reaction Mechanism & Workflow[1]
The following diagram illustrates the conversion mechanism and the critical "steric gate" concept.
Figure 1: Mechanistic pathway for the deoxychlorination of the sterically crowded pyridone scaffold.
Downstream Applications: The Divergent Hub
Once synthesized, CAS 91591-64-9 serves as a divergent intermediate.[1] The diagram below details the two primary reaction vectors: Vector A (Displacement) and Vector B (Cyclization) .
Figure 2: Divergent synthesis pathways utilizing the electrophilic C2-chlorine and C3-nitrile handles.[1][4]
Protocol for Pyrazolo[3,4-b]pyridine Formation
Because of the 4-methyl steric hindrance, standard hydrazine reflux in ethanol often stalls.[1]
-
Optimized Condition: Use Hydrazine Hydrate in n-Butanol at 120°C. The higher boiling point solvent is necessary to drive the initial
displacement of the chlorine before the intramolecular cyclization onto the nitrile occurs.[1]
Safety & Handling (MSDS Summary)
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[1]
-
Water Reactivity: Low for the product, but High for the
reagent used in synthesis. -
Storage: Store under inert gas (
or Ar) at 2–8°C. The C-Cl bond is stable, but the nitrile can slowly hydrolyze if exposed to atmospheric moisture over months.[1] -
Toxicology: Pyridine nitriles are potential metabolic poisons (cyanide liberation potential in vivo, though rare with stable rings).[1] Handle in a fume hood.
References
-
Synthesis Methodology (General Pyridine Chlorination): 2-Chloronicotinonitrile. Organic Syntheses, Coll. Vol. 4, p.166 (1963).[1] Available at: [Link][1]
-
Elimination/Chlorination Mechanism: Elimination of Alcohols To Alkenes With POCl3. Master Organic Chemistry. Available at: [Link]
-
Applications in Heterocyclic Synthesis: Synthesis and reactivity of 2-chloro-nicotinonitrile derivatives. Qatar University Science Journal.[1] Available at: [Link]
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. 2-Chloro-4,5,6-trimethylnicotinonitrile [myskinrecipes.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
